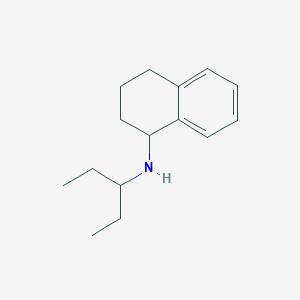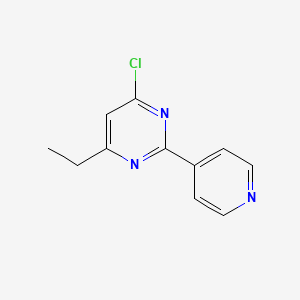
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a compound with the molecular weight of 219.67 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is1S/C11H10ClN3/c1-2-8-7-10 (12)15-11 (14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and an ethyl group at the 6th position . Physical And Chemical Properties Analysis
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a powder at room temperature . The compound has a molecular weight of 219.67 .Aplicaciones Científicas De Investigación
Regioselective Synthesis
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine: is used in the regioselective synthesis of new pyrimidine derivatives. The compound’s structure allows for highly regioselective nucleophilic attacks, favoring the formation of C-4 substituted products. This specificity is crucial in the synthesis of compounds with desired biological activities .
Anti-Fibrosis Activity
This compound serves as a core structure in the design of novel heterocyclic compounds with potential anti-fibrotic activities. Derivatives of this compound have been synthesized and evaluated against fibrosis markers in hepatic stellate cells, showing promising results that could lead to the development of new anti-fibrotic drugs .
Serotonin Receptor Affinity
The introduction of hydrophobic side chains to the pyrimidine ring, such as those in 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine , is expected to enhance binding affinity with serotonin (5-HT) receptor sites. This interaction is significant for developing compounds with potential therapeutic effects on neurological disorders .
Antimicrobial and Antiviral Properties
Pyrimidine derivatives, including those based on 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine , are known to exhibit antimicrobial and antiviral properties. These compounds can be tailored to target specific pathogens, offering a pathway for new drug development .
Antitumor Applications
The pyrimidine moiety is a common feature in many antitumor agents. By modifying the substituents on the pyrimidine ring, researchers can synthesize new derivatives with potential antitumor activities, expanding the arsenal against various cancers .
Diabetes Management
Compounds derived from pyrimidine structures have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the management of diabetes and related metabolic disorders .
Cardiovascular Disease Treatment
Due to their ability to modulate blood glucose and lipid profiles, pyrimidine derivatives might find application in the treatment of cardiovascular diseases. This includes the potential management of hyperlipidemia and hypertension .
Chemical Biology
In chemical biology, 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine can be used as a building block for constructing libraries of novel heterocyclic compounds. These libraries are essential for high-throughput screening in drug discovery, helping to identify active compounds for various biological targets .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-ethyl-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIBVHVFRRNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



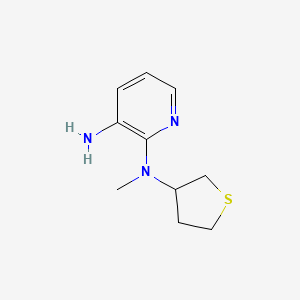
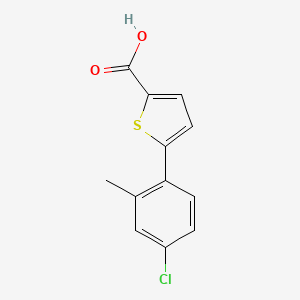


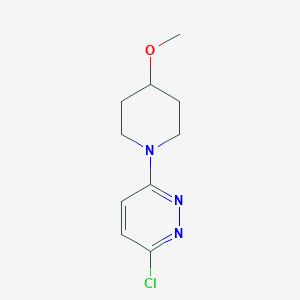

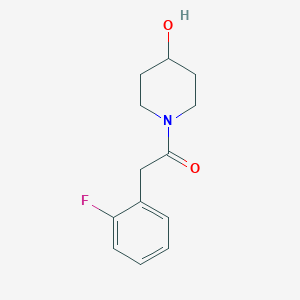


![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
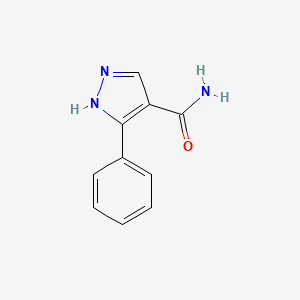
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)
